1,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid 1,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17677798
InChI: InChI=1S/C10H14N2O2/c1-6-3-4-7-8(5-6)12(2)11-9(7)10(13)14/h6H,3-5H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

1,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17677798

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

1,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid -

Specification

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name 1,6-dimethyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid
Standard InChI InChI=1S/C10H14N2O2/c1-6-3-4-7-8(5-6)12(2)11-9(7)10(13)14/h6H,3-5H2,1-2H3,(H,13,14)
Standard InChI Key HTVNAVGOEPHTCZ-UHFFFAOYSA-N
Canonical SMILES CC1CCC2=C(C1)N(N=C2C(=O)O)C

Introduction

Structural Characteristics and Molecular Identity

Core Framework and Substituent Analysis

The compound’s IUPAC name, 1,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, delineates a partially hydrogenated indazole ring system with methyl groups at positions 1 and 6 and a carboxylic acid moiety at position 3 . The molecular formula C₁₀H₁₄N₂O₂ (MW: 194.23 g/mol) confirms a saturation pattern distinct from fully aromatic indazoles, potentially enhancing solubility and metabolic stability .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₂O₂
Molecular Weight194.23 g/mol
SMILES NotationCC1(C)CCC2=C(C1)NN=C2C(O)=O
InChI KeyOMXGCIRFKLMDNE-UHFFFAOYSA-N

The tetrahydroindazole core introduces conformational rigidity, while the carboxylic acid group enables salt formation or hydrogen bonding—a critical feature for target engagement . X-ray crystallography data remain unavailable, but computational models predict a puckered cyclohexene ring fused to the pyrazole moiety.

Synthetic Routes and Methodological Considerations

Purification and Yield Optimization

Chromatographic purification (e.g., silica gel, eluting with hexane/ethyl acetate) is typical for indazole intermediates . Reported yields for related compounds range from 65% to 80%, suggesting similar efficiency for this derivative pending optimized conditions .

Physicochemical and Spectroscopic Properties

Stability and Solubility

The compound’s carboxylic acid group confers pH-dependent solubility, with improved aqueous dissolution at alkaline pH . Storage recommendations (2–8°C) align with instability trends observed in other heterocyclic acids prone to decarboxylation or dimerization.

Spectroscopic Fingerprints

  • IR Spectroscopy: Expected peaks include ν(O-H) ~2500–3000 cm⁻¹ (carboxylic acid), ν(C=O) ~1700 cm⁻¹, and ν(N-H) ~3200 cm⁻¹ (indazole) .

  • NMR: ¹H NMR in DMSO-d₆ should display methyl singlets (δ ~1.2–1.5 ppm), cyclohexene multiplet protons (δ ~1.8–2.5 ppm), and carboxylic acid proton (δ ~12–13 ppm).

Exposure RouteFirst Aid ResponsePPE Recommendation
InhalationMove to fresh air; oxygen if neededN95 respirator
Skin ContactRinse with water ≥15 minutesNitrile gloves, lab coat
Eye ContactFlush eyes with water ≥15 minutesSafety goggles

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.

  • Target Deconvolution: High-throughput screening against kinase and receptor panels.

  • Prodrug Development: Ester or amide derivatives to enhance bioavailability.

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